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Compound of Interest

Compound Name: 3-lodoquinoline

Cat. No.: B1589721

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-lodoquinoline is a halogenated quinoline derivative of significant interest in
medicinal chemistry and organic synthesis. A thorough understanding of its physical properties
is fundamental for its application in drug design, reaction optimization, and materials science.
This technical guide provides a comprehensive overview of the core physical characteristics of
3-iodoquinoline, including its molecular attributes, thermal properties, and spectroscopic
signature. Where experimental data is not available, scientifically grounded predictions and
comparisons with analogous structures are provided. This guide is intended to be a valuable
resource for researchers and professionals working with this versatile compound.

Molecular and Structural Properties

3-lodoquinoline is a heterocyclic aromatic compound with a molecular formula of CoHsIN.[1][2]
[3] Its structure consists of a quinoline bicyclic system with an iodine atom substituted at the 3-
position.

Table 1: Core Molecular Properties of 3-lodoquinoline
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Property Value Source(s)
Molecular Formula CoHeIN [1112][3]
Molecular Weight 255.06 g/mol [1112][31[4]
Exact Mass 254.95450 Da [1114]

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)
|

[1]

InChlKey

NDQXBRCPYKGVED-
UHFFFAOYSA-N

[4]

Physicochemical Characteristics

The physicochemical properties of 3-iodoquinoline, such as its melting point, boiling point,

and solubility, are critical for its handling, purification, and use in various applications.

Thermal Properties

3-lodoquinoline is a solid at room temperature with a defined melting point. Its boiling point

has been reported at reduced pressure, which is a common practice for high-boiling-point

organic compounds to prevent decomposition.

Table 2: Thermal and Predicted Physicochemical Properties of 3-lodoquinoline

Property Value Source(s)
Melting Point 61.5-62.5 °C [1][5]
Boiling Point 105-107 °C at 0.25 Torr [1][5]

Predicted Density

1.837 £ 0.06 g/cm?

[1]

Predicted pKa

289+0.11

[1]

Predicted LogP

2.8

[1]14]

Note: Density, pKa, and LogP values are predicted and should be used as an estimation.
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The determination of a sharp melting point range is a crucial indicator of the purity of a
crystalline solid.

Methodology:

o Sample Preparation: A small amount of finely powdered, dry 3-iodoquinoline is packed into
a capillary tube to a height of 2-3 mm.

o Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a
calibrated thermometer.

e Heating: The sample is heated at a rate of 10-15 °C per minute initially, and then the rate is
slowed to 1-2 °C per minute as the expected melting point is approached.

o Observation: The temperature at which the first drop of liquid appears (T1) and the
temperature at which the entire sample becomes a clear liquid (T2) are recorded. The
melting point range is reported as Ti-T2. A narrow range (e.g., 0.5-1 °C) is indicative of high

purity.

Sample Preparation Measurement Result

Click to download full resolution via product page

Caption: Workflow for Melting Point Determination.

Solubility Profile

While specific experimental solubility data for 3-iodoquinoline in a wide range of organic
solvents is not readily available, a qualitative solubility prediction can be made based on its
structure and the principle of "like dissolves like." As a moderately polar aromatic compound, it
is expected to be soluble in many common organic solvents and poorly soluble in water.

Table 3: Predicted Solubility of 3-lodoquinoline
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Solvent

Polarity

Predicted Solubility

Rationale

Water

High

Insoluble

The large, nonpolar
aromatic ring and the
iodine atom outweigh
the polarity of the

nitrogen atom.

Methanol

High

Soluble

The polarity is similar
enough to allow for

dissolution.

Ethanol

High

Soluble

Similar to methanol, it
should be a good

solvent.

Acetone

Medium

Soluble

A good general
solvent for moderately
polar organic

compounds.

Ethyl Acetate

Medium

Soluble

Expected to be a good
solvent due to similar

polarity.

Dichloromethane

Medium

Soluble

A common solvent for

many organic solids.

Chloroform

Medium

Soluble

Similar to
dichloromethane, it is
expected to be a good

solvent.

Toluene

Low

Sparingly Soluble

The aromatic nature
of toluene should
allow for some

solubility.

Hexane

Low

Insoluble

The nonpolar nature

of hexane is unlikely
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to dissolve the more

polar 3-iodoquinoline.

A powerful aprotic

solvent capable of
DMSO High (Aprotic) Soluble dissolving a wide

range of organic

compounds.

A straightforward experimental procedure can be employed to determine the qualitative
solubility of 3-iodoquinoline.

Methodology:
» Preparation: Add approximately 10-20 mg of 3-iodoquinoline to a test tube.
» Solvent Addition: Add 1 mL of the test solvent to the test tube.

o Observation: Agitate the mixture at room temperature for 1-2 minutes and observe if the solid
dissolves completely.

e Heating: If the solid does not dissolve, gently heat the mixture to determine if solubility
increases with temperature.

o Classification:
o Soluble: The entire solid dissolves in 1 mL of solvent at room temperature.

o Sparingly Soluble: Only a portion of the solid dissolves at room temperature, or it dissolves
completely upon heating.

o Insoluble: The solid does not visibly dissolve, even with heating.
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Click to download full resolution via product page
Caption: Workflow for Qualitative Solubility Testing.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 3-
iodoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of
the molecule.

H NMR (in CDCIs): The proton NMR spectrum of 3-iodoquinoline is expected to show distinct
signals for the aromatic protons. The chemical shifts (d) are influenced by the electron-
withdrawing effect of the nitrogen atom and the iodine substituent.

o Expected Chemical Shifts (d):

o Protons on the pyridine ring (H2, H4) will be downfield due to the deshielding effect of the
nitrogen atom.

o Protons on the benzene ring (H5, H6, H7, H8) will appear in the typical aromatic region.
o The proton at the 2-position is expected to be the most downfield signal.

13C NMR (in CDCls): The carbon NMR spectrum will show nine distinct signals corresponding
to the nine carbon atoms in the molecule.
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o Expected Chemical Shifts (d):
o The carbon atom bonded to the iodine (C3) will be significantly shielded.

o Carbons adjacent to the nitrogen atom (C2 and C8a) will be deshielded and appear
downfield.

o The remaining carbon signals will be in the aromatic region.

Table 4: Reported NMR Data for 3-lodoquinoline in CDCls

Nucleus Chemical Shift (6, ppm) Source(s)

8.76 (d, J = 8.5, 1.0 Hz, 1H),
1H 7.76 — 7.68 (m, 2H), 7.56 (ddd,  [2]
J=8.2,6.8,1.2 Hz, 1H)

90.0, 127.0, 127.6, 129.7,
13C 130.2, 137.3, 143.9, 146.5, [2]
155.8

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information
about the molecular formula. The molecular ion peak (M*) in the mass spectrum of 3-
iodoquinoline will correspond to its molecular weight.[6][7][8]

o Expected Molecular lon Peak (M*): m/z = 255

Given that iodine has only one stable isotope (*2’l), the molecular ion peak will be a single
distinct peak.[9]

Infrared (IR) Spectroscopy

While an experimental IR spectrum for 3-iodoquinoline is not readily available, its
characteristic absorption bands can be predicted based on its functional groups.

Table 5: Predicted Characteristic IR Absorption Bands for 3-lodoquinoline
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Expected Wavenumber

Functional Group Vibration Mode

(cm™)
Aromatic C-H Stretching 3100 - 3000
Aromatic C=C Stretching 1600 - 1450
C-N Stretching 1350 - 1000
C-l Stretching 600 - 500

The fingerprint region (below 1500 cm~1) will contain a complex pattern of absorptions that is
unique to the molecule.[10]

Crystal Structure and Solid-State Properties

A definitive crystal structure for 3-iodoquinoline is not publicly available. However, insights into
its solid-state packing can be inferred from the structures of related iodo-substituted aromatic
compounds. The crystal packing is likely to be influenced by a combination of intermolecular
forces.[11][12][13]

 TI-TT Stacking: The planar aromatic quinoline rings are expected to exhibit 1t-1t stacking
interactions, which will play a significant role in the crystal lattice formation.[13]

o Halogen Bonding: The iodine atom can participate in halogen bonding (lessN or leesTt
interactions), which are directional non-covalent interactions that can influence the crystal
packing.[12]

o C-Heeert Interactions: Weak hydrogen bonds between the aromatic C-H groups and the 1t-
system of adjacent molecules may also contribute to the overall crystal stability.[11]

Safety and Handling

3-lodoquinoline is associated with several hazards and should be handled with appropriate
safety precautions.

GHS Hazard Statements:[4]

e H302: Harmful if swallowed.
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e H312: Harmful in contact with skin.

e H315: Causes skin irritation.

o H319: Causes serious eye irritation.

e H332: Harmful if inhaled.

o H335: May cause respiratory irritation.
Recommended Handling Procedures:

e Work in a well-ventilated fume hood.

o Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.

e Avoid inhalation of dust and contact with skin and eyes.

» Store in a tightly sealed container in a cool, dry place away from light.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of 3-
iodoquinoline. The data and protocols presented herein are intended to serve as a valuable
resource for scientists and researchers, facilitating the safe and effective use of this important
chemical compound in a variety of research and development applications. While experimental
data for some properties are limited, the provided predictions and analogies offer a solid
foundation for practical laboratory work.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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